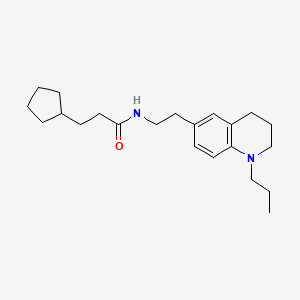
3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C22H34N2O and its molecular weight is 342.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Cyclopentyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide (CAS Number: 955527-47-6) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and findings from relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H34N2O, with a molecular weight of 342.5 g/mol. The compound features a cyclopentyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H34N2O |
| Molecular Weight | 342.5 g/mol |
| CAS Number | 955527-47-6 |
Synthesis
The synthesis of this compound typically involves several steps:
- Synthesis of Tetrahydroquinoline : This can be achieved using the Pictet-Spengler reaction.
- Alkylation : The introduction of the propyl group is performed through alkylation reactions.
- Cyclopentyl Group Introduction : This is done via cyclization reactions.
- Formation of the Amide Linkage : The final step involves forming the amide bond through a condensation reaction with appropriate acylating agents.
Biological Activity
Research into the biological activity of this compound has indicated several potential mechanisms and effects:
- GABA Receptor Modulation : Preliminary studies suggest that compounds related to tetrahydroquinoline structures may interact with GABA receptors, influencing neurotransmission and potentially providing anxiolytic effects .
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory activity in various models, indicating that this compound may also possess such properties .
- Cytotoxicity and Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally similar to this compound:
- Anti-inflammatory Activity : In animal models, related compounds exhibited potent anti-inflammatory effects with low cytotoxicity profiles. For instance, CGP 28238 demonstrated significant inhibition of inflammatory markers without severe gastrointestinal side effects .
- Cytotoxic Effects on Cancer Cells : Research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in glioma cells while sparing normal astrocytes from similar effects. This selectivity highlights the therapeutic potential of these compounds in cancer treatment.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties in models of neurodegeneration, suggesting that they may help mitigate neuronal damage under stress conditions .
Propiedades
IUPAC Name |
3-cyclopentyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-2-15-24-16-5-8-20-17-19(9-11-21(20)24)13-14-23-22(25)12-10-18-6-3-4-7-18/h9,11,17-18H,2-8,10,12-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZFQQJJNHAUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













